Cas no 22833-69-8 (Methyl 2-hydroxy-6-methoxybenzoate)

Methyl 2-hydroxy-6-methoxybenzoate structure
22833-69-8 structure
商品名:Methyl 2-hydroxy-6-methoxybenzoate
CAS番号:22833-69-8
MF:C9H10O4
メガワット:182.1733
MDL:MFCD06204264
CID:912474

Methyl 2-hydroxy-6-methoxybenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 2-hydroxy-6-methoxybenzoate
    • methyl 6-methoxysalicylate
    • Benzoic acid, 2-hydroxy-6-methoxy-, methyl ester
    • YRJIMTHQIPOSJR-UHFFFAOYSA-N
    • 2-HYDROXY-6-METHOXYBENZOIC ACID METHYL ESTER
    • 2-Hydroxy-6-methoxy benzoic acid methyl ester
    • Methyl 6-hydroxy-o-anisate
    • AK148376
    • o-Anisic acid, 6-hydroxy-, methyl ester
    • 2-hydroxy-6-metho
    • MDL: MFCD06204264
    • インチ: 1S/C9H10O4/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5,10H,1-2H3
    • InChIKey: YRJIMTHQIPOSJR-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C1=C([H])C([H])=C([H])C(=C1C(=O)OC([H])([H])[H])O[H]

計算された属性

  • せいみつぶんしりょう: 182.0579
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 181
  • トポロジー分子極性表面積: 55.8

じっけんとくせい

  • PSA: 55.76

Methyl 2-hydroxy-6-methoxybenzoate セキュリティ情報

Methyl 2-hydroxy-6-methoxybenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1113363-1g
Methyl 2-hydroxy-6-methoxybenzoate
22833-69-8 98%
1g
¥739 2023-04-14
Chemenu
CM124545-5g
methyl 2-hydroxy-6-methoxybenzoate
22833-69-8 95+%
5g
$695 2021-06-17
Alichem
A014004182-1g
Methyl 2-hydroxy-6-methoxybenzoate
22833-69-8 97%
1g
$1475.10 2023-09-02
TRC
M323660-100mg
Methyl 2-Hydroxy-6-methoxybenzoate
22833-69-8
100mg
$ 115.00 2022-06-04
Alichem
A014004182-500mg
Methyl 2-hydroxy-6-methoxybenzoate
22833-69-8 97%
500mg
$847.60 2023-09-02
eNovation Chemicals LLC
D751798-10g
Methyl 2-hydroxy-6-methoxybenzoate
22833-69-8 98%
10g
$465 2024-06-07
Chemenu
CM124545-1g
methyl 2-hydroxy-6-methoxybenzoate
22833-69-8 95+%
1g
$267 2021-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DN184-100mg
Methyl 2-hydroxy-6-methoxybenzoate
22833-69-8 98%
100mg
404CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DN184-1g
Methyl 2-hydroxy-6-methoxybenzoate
22833-69-8 98%
1g
1211.0CNY 2021-07-12
Aaron
AR007Q4B-5g
Methyl 2-hydroxy-6-methoxybenzoate
22833-69-8 98%
5g
$219.00 2025-01-23

Methyl 2-hydroxy-6-methoxybenzoate 関連文献

  • 1. 274. Derivatives of 6-aminopenicillanic acid. Part III. 2,6-Dialkoxybenzoyl derivatives
    F. P. Doyle,K. Hardy,J. H. C. Nayler,M. J. Soulal,E. R. Stove,H. R. J. Waddington J. Chem. Soc. 1962 1453

Methyl 2-hydroxy-6-methoxybenzoateに関する追加情報

Recent Advances in the Study of Methyl 2-hydroxy-6-methoxybenzoate (CAS: 22833-69-8) in Chemical Biology and Pharmaceutical Research

Methyl 2-hydroxy-6-methoxybenzoate (CAS: 22833-69-8) is a naturally occurring phenolic ester that has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This compound, also known as methyl orsellinate, is commonly found in lichens and some plant species. Recent studies have explored its pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, making it a promising candidate for drug development in the pharmaceutical industry.

In the context of chemical biology, Methyl 2-hydroxy-6-methoxybenzoate has been investigated for its role as a key intermediate in the synthesis of more complex bioactive molecules. Its unique chemical structure, featuring both hydroxyl and methoxy functional groups, allows for versatile modifications that can enhance its biological activity or improve its pharmacokinetic properties. Researchers have utilized this compound as a building block for the development of novel drug candidates targeting various diseases, particularly those involving oxidative stress and inflammation.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's potential as an anti-inflammatory agent through its inhibition of NF-κB signaling pathways. The research team synthesized several derivatives of Methyl 2-hydroxy-6-methoxybenzoate and evaluated their biological activity, identifying specific structural modifications that significantly enhanced potency while maintaining favorable safety profiles. These findings open new avenues for the development of targeted anti-inflammatory therapies with reduced side effects compared to current treatments.

Another significant advancement comes from recent investigations into the compound's antimicrobial properties. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that Methyl 2-hydroxy-6-methoxybenzoate exhibits selective activity against drug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The study proposed a mechanism of action involving disruption of bacterial cell membrane integrity, suggesting potential applications in combating antibiotic-resistant infections.

In the field of cancer research, Methyl 2-hydroxy-6-methoxybenzoate has shown promise as a chemopreventive agent. A 2024 study in Molecular Cancer Therapeutics reported that the compound induces apoptosis in various cancer cell lines through modulation of reactive oxygen species (ROS) levels and activation of intrinsic apoptotic pathways. Importantly, the research demonstrated selective toxicity toward cancer cells while sparing normal cells, a crucial characteristic for potential anticancer drugs.

The compound's pharmacokinetic properties have also been a focus of recent research. Advanced analytical techniques, including LC-MS/MS methods, have been developed to quantify Methyl 2-hydroxy-6-methoxybenzoate in biological matrices, facilitating more accurate pharmacokinetic studies. These methodological advances are crucial for translating preclinical findings into clinical applications and for optimizing drug formulations.

Looking forward, current research efforts are focusing on the development of more potent and selective derivatives of Methyl 2-hydroxy-6-methoxybenzoate, as well as exploring its potential in combination therapies. The compound's multifaceted biological activities and relatively simple chemical structure make it an attractive scaffold for medicinal chemistry optimization. As research continues to uncover its mechanisms of action and therapeutic potential, Methyl 2-hydroxy-6-methoxybenzoate is poised to play an increasingly important role in the development of novel pharmaceutical agents.

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